Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate is a chemical compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture for their ability to control broad-leaf weeds without affecting monocotyledonous crops such as wheat or maize. The compound’s structure includes a phenyl ring substituted with a 2,5-dichlorophenoxy group and an ethyl ester of 3-hydroxypropanoic acid.
Preparation Methods
The synthesis of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate typically involves the esterification of 3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst. The phenoxy group is introduced through a nucleophilic substitution reaction involving 2,5-dichlorophenol and a suitable phenyl halide. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include the corresponding carbonyl compounds, alcohols, and substituted phenoxy derivatives.
Scientific Research Applications
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of phenoxy herbicides and their environmental impact.
Biology: The compound is used in studies to understand its effects on plant physiology and its potential as a selective herbicide.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new pharmaceuticals with herbicidal properties.
Industry: It is used in the formulation of herbicides for agricultural applications.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate involves mimicking the plant hormone auxin. When applied to broad-leaf plants, it induces rapid, uncontrolled growth, leading to the plant’s death. The compound targets the auxin receptors and disrupts normal cellular processes, resulting in the selective killing of broad-leaf weeds.
Comparison with Similar Compounds
Ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): Widely used in agriculture for weed control.
Mecoprop: Another phenoxy herbicide with similar properties.
Dichlorprop: Used for selective weed control in various crops
Properties
Molecular Formula |
C17H16Cl2O4 |
---|---|
Molecular Weight |
355.2 g/mol |
IUPAC Name |
ethyl 3-[4-(2,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate |
InChI |
InChI=1S/C17H16Cl2O4/c1-2-22-17(21)10-15(20)11-3-6-13(7-4-11)23-16-9-12(18)5-8-14(16)19/h3-9,15,20H,2,10H2,1H3 |
InChI Key |
FCWSKUAAJIKDKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OC2=C(C=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.